2-{[(4-Bromo-2-fluorophenyl)methyl]sulfanyl}ethan-1-ol
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Overview
Description
2-{[(4-Bromo-2-fluorophenyl)methyl]sulfanyl}ethan-1-ol is a chemical compound with the molecular formula C9H10BrFOS and a molecular weight of 265.15 g/mol . This compound is characterized by the presence of a bromine and fluorine atom on a phenyl ring, which is attached to a sulfanyl group and an ethan-1-ol moiety. It is commonly used in various chemical and pharmaceutical research applications.
Mechanism of Action
Mode of Action
The compound’s interaction with its targets and any resulting changes are subjects of ongoing research .
Biochemical Pathways
Without knowledge of the compound’s targets, it is challenging to summarize the affected biochemical pathways and their downstream effects. More research is needed to elucidate these aspects .
Pharmacokinetics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Bromo-2-fluorophenyl)methyl]sulfanyl}ethan-1-ol typically involves the reaction of 4-bromo-2-fluorobenzyl chloride with thiourea, followed by hydrolysis to yield the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using larger reaction vessels and optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-Bromo-2-fluorophenyl)methyl]sulfanyl}ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form a sulfide or thiol derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of 2-{[(4-Bromo-2-fluorophenyl)methyl]sulfanyl}ethanal or 2-{[(4-Bromo-2-fluorophenyl)methyl]sulfanyl}ethanoic acid.
Reduction: Formation of 2-{[(4-Bromo-2-fluorophenyl)methyl]sulfanyl}ethanethiol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[(4-Bromo-2-fluorophenyl)methyl]sulfanyl}ethan-1-ol has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
2-{[(4-Bromo-2-fluorophenyl)methyl]sulfanyl}acetic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.
4-Bromo-2-fluoroanisole: Similar aromatic structure but with a methoxy group instead of a sulfanyl group.
2-{[(4-Bromo-2-fluorophenyl)methyl]sulfanyl}ethanethiol: Similar structure but with a thiol group instead of a hydroxyl group.
Uniqueness
2-{[(4-Bromo-2-fluorophenyl)methyl]sulfanyl}ethan-1-ol is unique due to the combination of its bromine and fluorine substituents on the phenyl ring, along with the sulfanyl and ethan-1-ol moieties. This unique structure imparts specific chemical and physical properties that make it valuable for various research applications .
Properties
IUPAC Name |
2-[(4-bromo-2-fluorophenyl)methylsulfanyl]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrFOS/c10-8-2-1-7(9(11)5-8)6-13-4-3-12/h1-2,5,12H,3-4,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLASJBLHTLTSKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)CSCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrFOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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